

Comparative Docking Analysis of Pyrazine-2-Carbohydrazide Derivatives in Drug Discovery

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Compound of Interest

Compound Name: Pyrazine-2-carbohydrazide

Cat. No.: B1222964

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A deep dive into the binding affinities and molecular interactions of **Pyrazine-2-carbohydrazide** derivatives with key therapeutic targets, providing valuable insights for researchers and drug development professionals.

This guide offers a comparative analysis of in-silico docking studies conducted on a series of **Pyrazine-2-carbohydrazide** derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anti-HIV and anti-tubercular properties. This report summarizes quantitative docking data, details the experimental methodologies employed, and visualizes the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of their therapeutic potential.

Quantitative Docking Data Summary

The following table summarizes the docking scores of various N-(4-oxo-2-substituted-thiazolidin-3-yl) **pyrazine-2-carbohydrazide** derivatives against different crystal structures of HIV-1 Reverse Transcriptase (RT), a crucial enzyme in the HIV replication cycle. The docking scores, representing the binding affinity, were obtained using V. Life MDS software with a genetic algorithm. Lower docking scores indicate a higher binding affinity.

Derivative (Molecule ID)	Target Protein (PDB ID)	Docking Score (kcal/mol)
Molecule 13	HIV-1 RT (1ZD1)	-40.55
HIV-1 RT (1RT2)		-35.12
HIV-1 RT (1FKP)		-38.78
HIV-1 RT (1FK9)		-42.19
Molecule 14	HIV-1 RT (1ZD1)	-39.87
HIV-1 RT (1RT2)		-34.98
HIV-1 RT (1FKP)		-38.11
HIV-1 RT (1FK9)		-41.56
Other Derivatives	HIV-1 RT (Various)	Ranged from -30 to -42

Data extracted from a comparative docking study on twenty-three derivatives of N-(4-oxo-2-substituted thiazolidin-3-yl) **pyrazine-2-carbohydrazide**. Molecules 13 and 14 were highlighted for their potential dual anti-tubercular and anti-HIV activity.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Another study focused on Pyrazine-2-carboxylic acid derivatives targeting the enoyl-acyl carrier protein (ACP) reductase (InhA) of *Mycobacterium tuberculosis*. The rerank score, which is a refined scoring function, was used to evaluate the binding affinity.

Derivative	Target Protein	Rerank Score (kcal/mol)
Derivative 1c	<i>M. tuberculosis</i> InhA	-86.4047

This study suggested that the lower rerank score of derivative 1c might correspond to a lower experimental Minimum Inhibitory Concentration (MIC) value.[\[4\]](#)

Experimental Protocols

The methodologies outlined below were employed in the cited docking studies to predict the binding modes and affinities of **Pyrazine-2-carbohydrazide** derivatives.

Docking Protocol for HIV-1 Reverse Transcriptase

A comparative molecular docking study was performed on twenty-three derivatives of N-(4-oxo-2 substituted thiazolidin-3-yl) **pyrazine-2-carbohydrazide**.

- Software: V. Life MDS software.[1][2][3]
- Target Receptors: Four different crystal structures of HIV-1 RT enzyme with PDB codes 1ZD1, 1RT2, 1FKP, and 1FK9.[1][2][3]
- Docking Method: Genetic algorithm.[1][2][3]
- Interaction Analysis: The binding patterns were analyzed to identify hydrogen bonds, hydrophobic interactions, and pi-pi interactions that play a significant role in the binding of the molecules to the enzyme.[1][2]

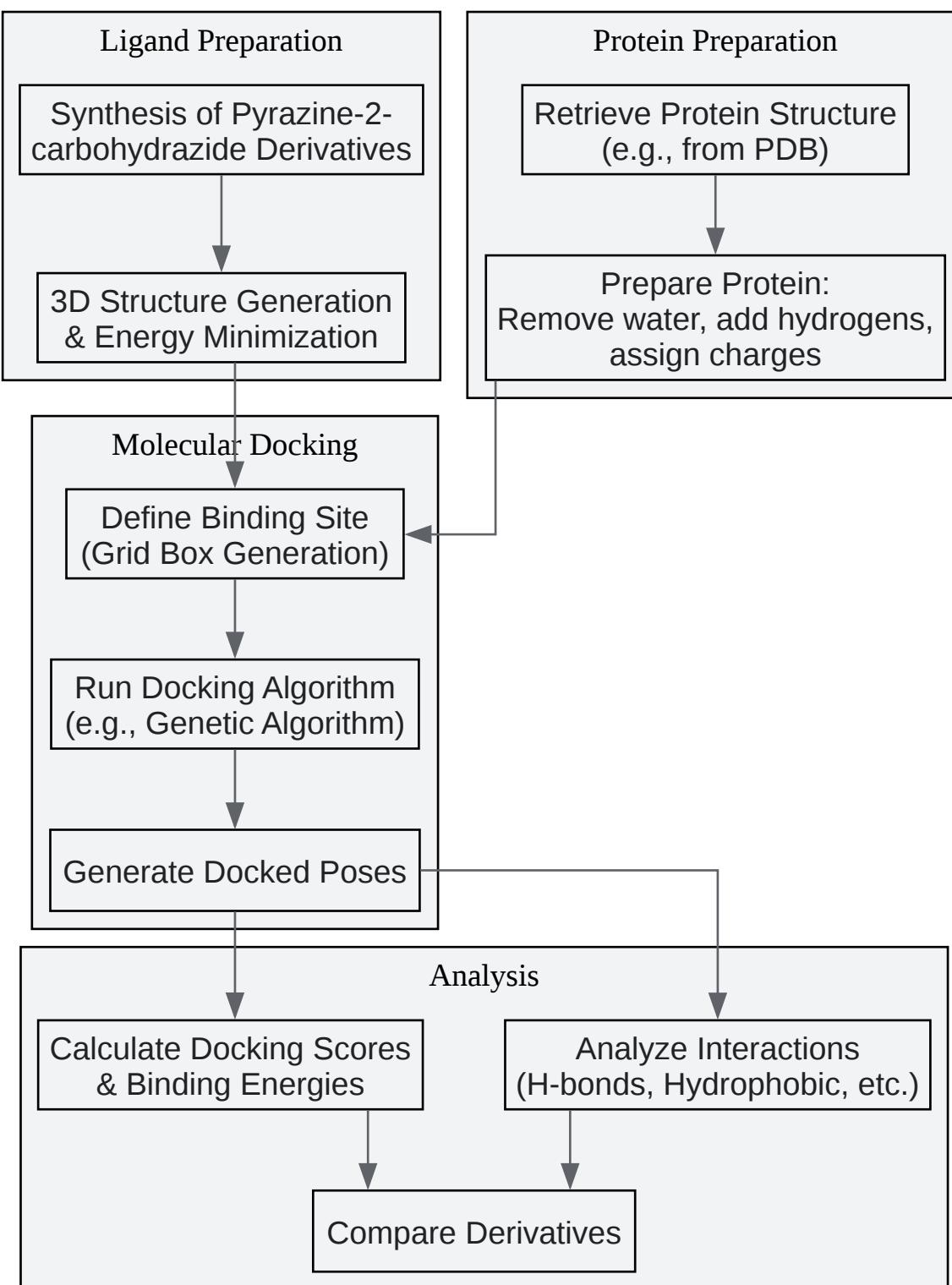
Docking Protocol for *Mycobacterium tuberculosis* InhA

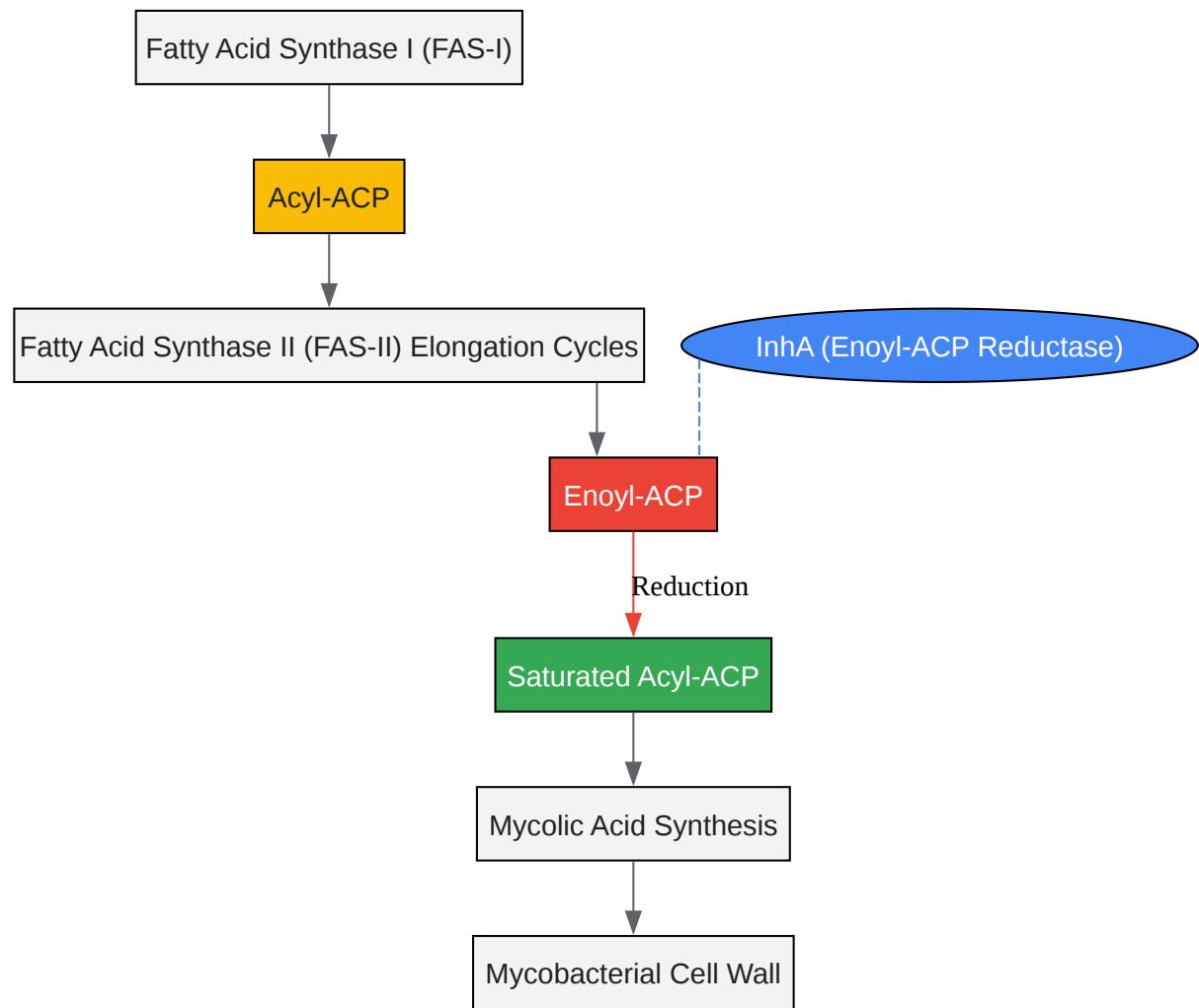
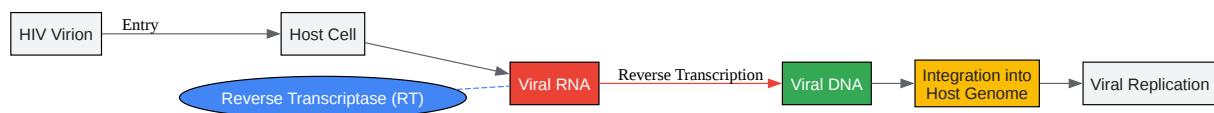
The molecular docking of Pyrazine-2-carboxylic acid derivatives was performed to investigate their interaction with the InhA protein.

- Target Protein: *Mycobacterium tuberculosis* InhA protein.
- Binding Interaction Analysis: The study aimed to determine the possible binding interactions between the synthesized derivatives and the InhA protein.[4] The analysis revealed that the interactions included hydrogen bonding and π-π stacking.[4]

Visualizing the Pathways and Processes

To better illustrate the context and methodology of these docking studies, the following diagrams have been generated using Graphviz.





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